molecular formula C14H16BrN5O B4482950 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide

2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide

Cat. No.: B4482950
M. Wt: 350.21 g/mol
InChI Key: UZIGUAKJUHMYJX-UHFFFAOYSA-N
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Description

2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide is a complex organic compound that features a bromopyridine moiety, a triazole ring, and a cyclopentylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Formation of pyridine N-oxides

    Reduction: Formation of reduced triazole derivatives

    Substitution: Formation of substituted pyridine derivatives

Mechanism of Action

The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to the active site of enzymes, while the triazole ring can participate in hydrogen bonding and other interactions . The cyclopentylacetamide group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide is unique due to its combination of a bromopyridine moiety, a triazole ring, and a cyclopentylacetamide group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O/c15-10-5-9(7-16-8-10)14-18-12(19-20-14)6-13(21)17-11-3-1-2-4-11/h5,7-8,11H,1-4,6H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIGUAKJUHMYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide
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2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide
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2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide
Reactant of Route 4
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2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide
Reactant of Route 5
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide
Reactant of Route 6
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide

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